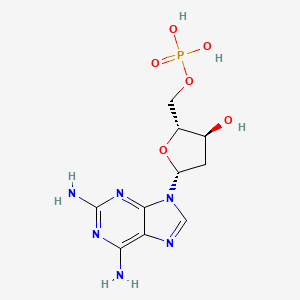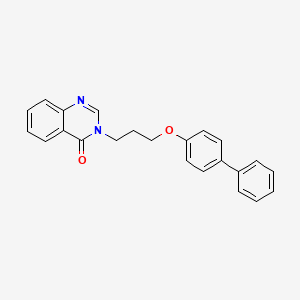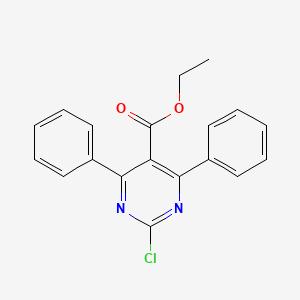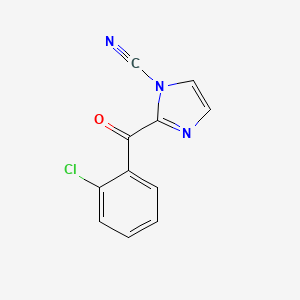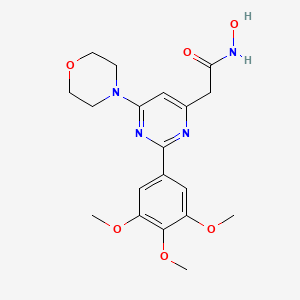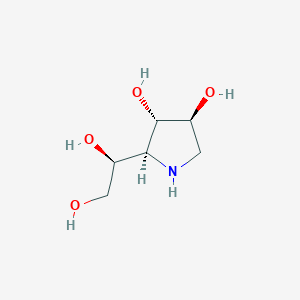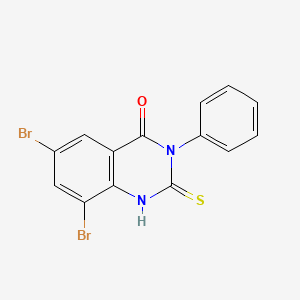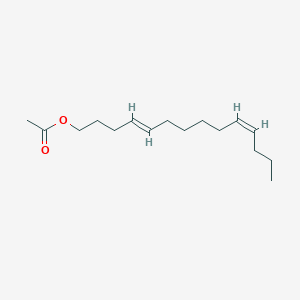
4E,10Z-Tetradecadienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4E,10Z-Tetradecadienyl acetate is a chemical compound with the molecular formula C16H28O2. It is a carboxylic ester and is known for its role as a sex pheromone in various lepidopteran pests, such as the apple leaf miner moth, Phyllonorycter ringoniella . This compound is characterized by its two double bonds in the 4E and 10Z positions, which contribute to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4E,10Z-Tetradecadienyl acetate typically involves a multi-step process. One common method starts with 4-pentynol as the starting material. The stereoselective formation of the 4E double bond is achieved through the reduction of an internal alkyne using lithium aluminium hydride (LAH). The 10Z double bond is introduced via a Wittig reaction . Another method involves a highly stereoselective Claisen rearrangement, starting from 5-bromopentan-1-ol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The final product is typically purified using gas chromatography to ensure a high degree of isomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4E,10Z-Tetradecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride (LAH) is commonly used for reduction reactions.
Substitution: Reagents like sodium hydroxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce saturated hydrocarbons .
Applications De Recherche Scientifique
4E,10Z-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a sex pheromone in lepidopteran pests, aiding in pest control research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of pheromone-based pest control products
Mécanisme D'action
The mechanism of action of 4E,10Z-Tetradecadienyl acetate involves its interaction with specific receptors in the target organisms. As a sex pheromone, it binds to olfactory receptors in the male moths, triggering a behavioral response that leads them to the female moths. The molecular targets and pathways involved include the olfactory receptor neurons and the associated signaling pathways .
Comparaison Avec Des Composés Similaires
4E,10Z-Tetradecadienyl acetate is unique due to its specific double bond configuration and its role as a sex pheromone. Similar compounds include:
(Z,E)-3,5-Tetradecadienyl acetate: Used as a mating attractant for Prionoxystus robiniaea.
(E,E)-3,5-Tetradecadienyl acetate: Used as a mating attractant for Accosus centerensis.
(Z,E)-4,8-Tetradecadienyl acetate: Used as a mating attractant for Borkhausenia schefferella.
These compounds share similar structures but differ in the positions and configurations of their double bonds, leading to different biological activities.
Propriétés
Formule moléculaire |
C16H28O2 |
|---|---|
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
[(4E,10Z)-tetradeca-4,10-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6,11-12H,3-4,7-10,13-15H2,1-2H3/b6-5-,12-11+ |
Clé InChI |
YZOOWCSDLNGLOI-OXHHXQHLSA-N |
SMILES isomérique |
CCC/C=C\CCCC/C=C/CCCOC(=O)C |
SMILES canonique |
CCCC=CCCCCC=CCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



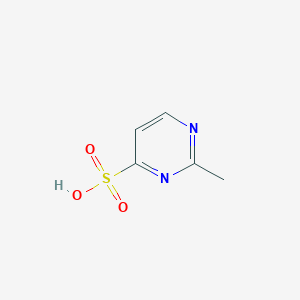
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
